molecular formula C20H20N2O6 B187316 Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate CAS No. 3551-77-7

Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate

Cat. No. B187316
CAS RN: 3551-77-7
M. Wt: 384.4 g/mol
InChI Key: LFEZTSMGXQEDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is a chemical compound that belongs to the class of benzoic acid esters. It is also known as ethyl N-(4-carboxyphenyl)-N-(ethoxycarbonyl)glycinate. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and material science.

Mechanism Of Action

The mechanism of action of Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the activity of COX-2 and PLA2, which are involved in the production of prostaglandins and leukotrienes, which are mediators of inflammation. Additionally, Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate in lab experiments is its ability to inhibit the activity of enzymes involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. However, one of the limitations of using Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate. One potential direction is to investigate its potential use as a drug delivery system. Another direction is to study its potential applications in material science, such as its use in the development of new polymers. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate and its potential applications in medicine and pharmacology.
Conclusion:
In conclusion, Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit the activity of enzymes involved in the inflammatory response makes it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and its potential applications in medicine, pharmacology, and material science.

Synthesis Methods

Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate can be synthesized by the reaction of ethyl N-(4-carboxyphenyl)glycinate with ethyl chloroformate and triethylamine. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform. The product is obtained by purification using column chromatography or recrystallization.

Scientific Research Applications

Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.

properties

CAS RN

3551-77-7

Product Name

Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate

InChI

InChI=1S/C20H20N2O6/c1-3-27-19(25)13-5-9-15(10-6-13)21-17(23)18(24)22-16-11-7-14(8-12-16)20(26)28-4-2/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

LFEZTSMGXQEDPU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OCC

Other CAS RN

3551-77-7

Origin of Product

United States

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